

YK11: A Comparative Analysis of its Androgen Receptor Specificity and Cross-Reactivity

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Compound of Interest

Compound Name: YK11

Cat. No.: B3028966

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) **YK11**, focusing on its specificity for the androgen receptor (AR) and its potential for cross-reactivity with other steroid hormone receptors. For a comprehensive evaluation, **YK11** is compared against other well-characterized SARMs, S-23 and LGD-4033, as well as the endogenous androgens dihydrotestosterone (DHT) and testosterone. This document summarizes available quantitative data, details relevant experimental protocols, and presents key signaling and experimental workflows through diagrams.

Data Presentation

Table 1: Comparative Androgen Receptor Binding Affinity

The following table summarizes the binding affinities of **YK11** and comparator compounds for the androgen receptor, presented as the inhibition constant (K_i) or dissociation constant (K_d). Lower values indicate a higher binding affinity.

Compound	Receptor	Binding Affinity (Ki/Kd) [nM]	Citation(s)
YK11	Androgen Receptor	Data Not Available	-
S-23	Androgen Receptor	1.7	[1]
LGD-4033	Androgen Receptor	~1	[2][3]
Dihydrotestosterone (DHT)	Androgen Receptor	0.25 - 0.5	[2]
Testosterone	Androgen Receptor	0.4 - 1.0	[2]

Note: Despite extensive literature searches, specific quantitative data for the binding affinity (Ki or IC50) of **YK11** to the androgen receptor has not been reported in publicly available scientific literature. Qualitative statements suggest a high affinity[1].

Table 2: Comparative Androgen Receptor Functional Activity

This table outlines the functional activity of **YK11** and comparator compounds in activating the androgen receptor, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate greater potency.

Compound	Assay Type	Functional Activity (EC50) [nM]	Citation(s)
YK11 (active diastereomer)	AR Luciferase Reporter Assay	7.85	[4]
YK11 (diastereomeric mixture)	AR Luciferase Reporter Assay	12.5	[4]
S-23	Not Available	Data Not Available	-
LGD-4033	AR Transcriptional Activity Assay	3.6 - 4.4	
Dihydrotestosterone (DHT)	AR Luciferase Reporter Assay	0.13	[2]
Testosterone	AR Luciferase Reporter Assay	0.66	[2]

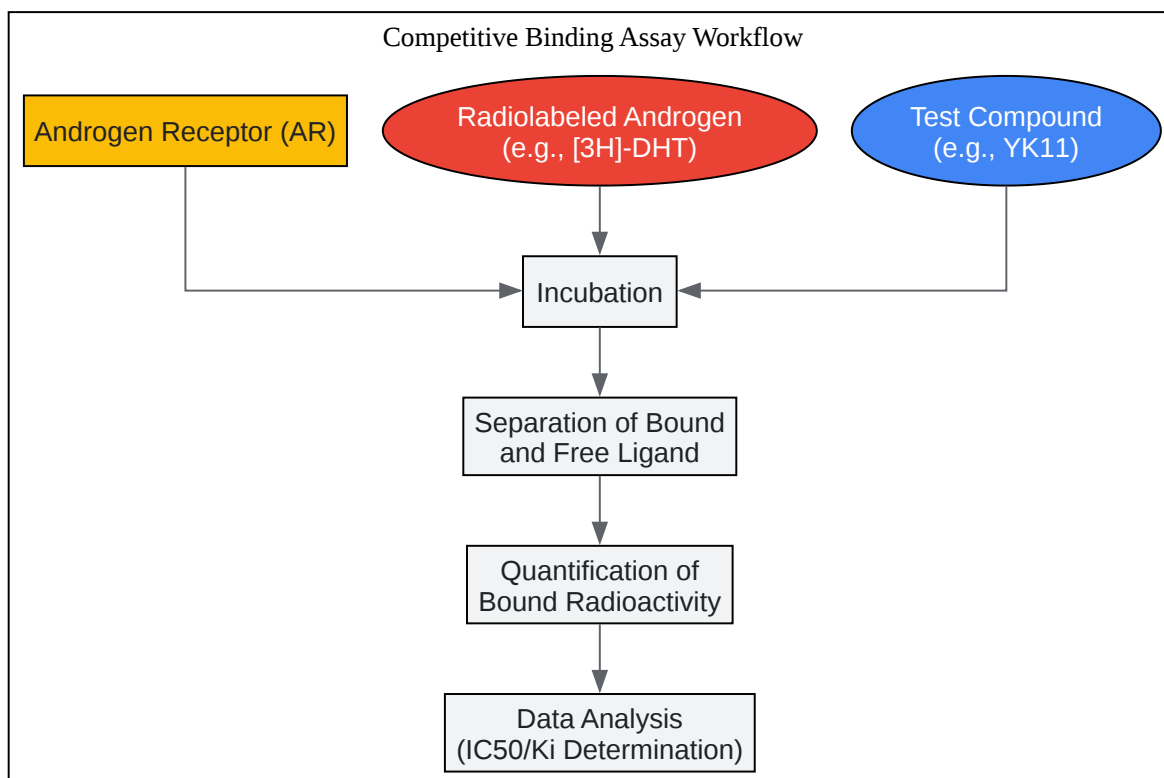
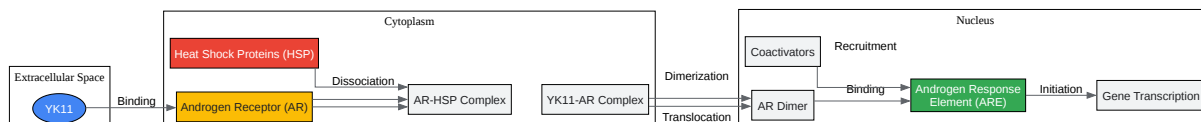
Table 3: Cross-Reactivity with Other Steroid Receptors

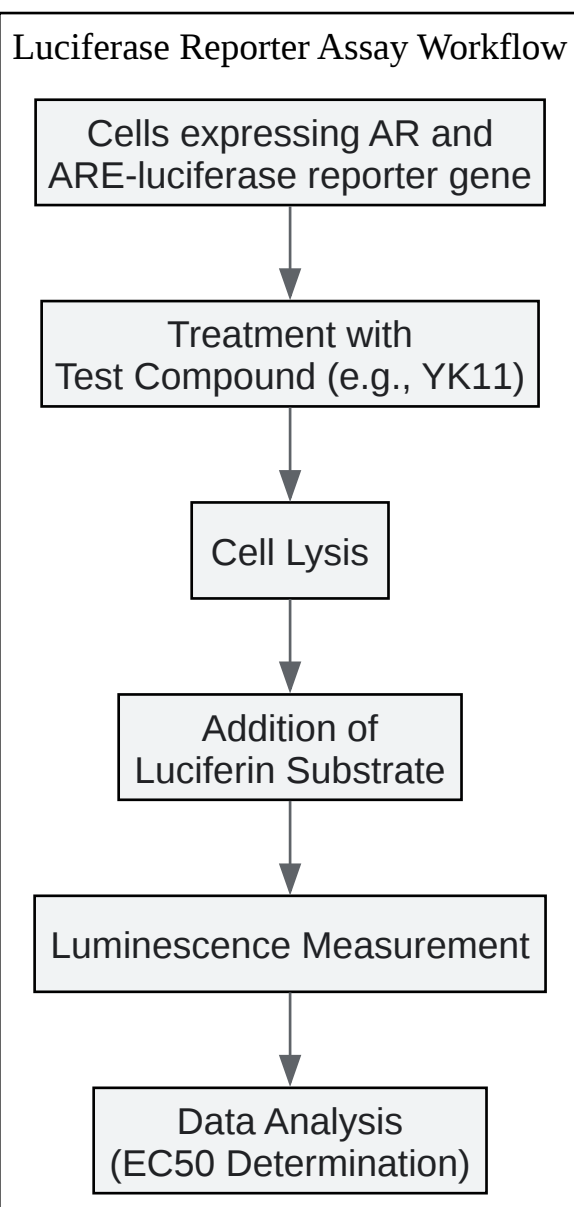
This table is intended to display the binding affinity of **YK11** for the Progesterone Receptor (PR), Estrogen Receptor (ER), and Glucocorticoid Receptor (GR).

Compound	Receptor	Binding Affinity (Ki/IC50) [nM]	Citation(s)
YK11	Progesterone Receptor	Data Not Available	-
YK11	Estrogen Receptor	Data Not Available	-
YK11	Glucocorticoid Receptor	Data Not Available	-

Note: There is currently no publicly available quantitative data on the cross-reactivity of **YK11** with the progesterone, estrogen, or glucocorticoid receptors.

Mandatory Visualization





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